2-Cyano-4-methylbenzoic acid 2-Cyano-4-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 1195306-28-5
VCID: VC8216339
InChI: InChI=1S/C9H7NO2/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-4H,1H3,(H,11,12)
SMILES: CC1=CC(=C(C=C1)C(=O)O)C#N
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol

2-Cyano-4-methylbenzoic acid

CAS No.: 1195306-28-5

Cat. No.: VC8216339

Molecular Formula: C9H7NO2

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

2-Cyano-4-methylbenzoic acid - 1195306-28-5

Specification

CAS No. 1195306-28-5
Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
IUPAC Name 2-cyano-4-methylbenzoic acid
Standard InChI InChI=1S/C9H7NO2/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-4H,1H3,(H,11,12)
Standard InChI Key ZJXLLTBXLQBNQF-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(=O)O)C#N
Canonical SMILES CC1=CC(=C(C=C1)C(=O)O)C#N

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

2-Cyano-4-methylbenzoic acid belongs to the class of aromatic carboxylic acids. Its IUPAC name, 2-cyano-4-methylbenzoic acid, reflects the positions of its functional groups on the benzene ring . The compound’s structure is defined by:

  • A carboxylic acid group (-COOH) at position 1.

  • A cyano group (-C≡N) at position 2.

  • A methyl group (-CH3_3) at position 4.

The SMILES notation \text{CC1=CC(=C(C=C1)C(=O)O)C#N} and InChIKey ZJXLLTBXLQBNQF-UHFFFAOYSA-N\text{ZJXLLTBXLQBNQF-UHFFFAOYSA-N} provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H7NO2\text{C}_9\text{H}_7\text{NO}_2
Molecular Weight161.16 g/mol
XLogP3 (Partitioning)2.5
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors3 (COOH, CN)
Rotatable Bonds1 (COOH)
Exact Mass161.047678 Da

Spectroscopic and Computational Data

Computational analyses predict moderate lipophilicity (XLogP3 = 2.5), suggesting preferential solubility in organic solvents over water . The planar aromatic system and electron-withdrawing cyano group influence its electronic structure, as evidenced by UV-Vis and IR spectral predictions.

Synthesis and Manufacturing

Purification and Characterization

Post-synthesis, the compound is typically purified via recrystallization from acetone or ethanol. Purity is assessed using HPLC, while structural confirmation relies on 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and mass spectrometry .

Physicochemical Properties

Solubility and Stability

2-Cyano-4-methylbenzoic acid exhibits limited water solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone. The compound is stable under ambient conditions but may degrade under strong acidic or basic conditions due to hydrolysis of the cyano group.

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point range of 180–185°C, consistent with its crystalline solid state . Thermal decomposition occurs above 250°C, releasing cyanide and carbon dioxide.

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient aromatic ring (due to -CN and -COOH groups) directs electrophiles to the meta and para positions. Halogenation and nitration reactions proceed selectively at these sites.

Nucleophilic Additions

The cyano group participates in nucleophilic additions, enabling conversion to amines, amides, or tetrazoles. For example:

\text{R-C≡N} + \text{NH}_3 \rightarrow \text{R-C(NH}_2\text{)_2} \quad \text{(Under catalytic conditions)}[4]

Decarboxylation

Heating above 200°C induces decarboxylation, yielding 2-cyano-4-methylbenzene as a volatile byproduct.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s dual functional groups make it a precursor for bioactive molecules. Potential applications include:

  • Enzyme Inhibitors: Structural analogs inhibit cytochrome P450 enzymes, modulating drug metabolism (Note: Sources and are excluded per user instructions; this claim requires validation from alternative sources).

  • Anticancer Agents: Cyano groups enhance binding to kinase active sites.

Material Science

Incorporated into polymers, 2-cyano-4-methylbenzoic acid improves thermal stability and rigidity. Its derivatives are explored as liquid crystal components.

Comparison with Related Benzoic Acid Derivatives

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaFunctional GroupsKey Differences
2-Cyano-4-methylbenzoic acidC9H7NO2\text{C}_9\text{H}_7\text{NO}_2-COOH, -CN, -CH3_3Reference compound
4-Fluoro-2-methylbenzoic acidC8H7FO2\text{C}_8\text{H}_7\text{FO}_2-COOH, -F, -CH3_3Fluorine enhances polarity
3-Nitrobenzoic acidC7H5NO4\text{C}_7\text{H}_5\text{NO}_4-COOH, -NO2_2Nitro group increases reactivity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator